3,5-Dihydroxybenzoic acid

Overview

Description

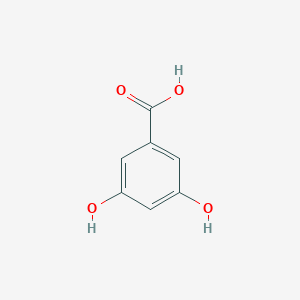

It is a colorless solid with the chemical formula C₇H₆O₄ and a molar mass of 154.12 g/mol . This compound is a type of hydroxybenzoic acid, which are aromatic carboxylic acids containing hydroxyl groups attached to the benzene ring. Hydroxybenzoic acids are known for their biochemical and antioxidant capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoic acid is typically prepared by the disulfonation of benzoic acid followed by hydrolysis of the disulfonate . The process involves sulfonation of benzoic acid with fuming sulfuric acid at high temperatures (240-250°C) to form 3,5-disulfonic acid benzoic acid. This intermediate is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: The industrial production method involves sulfonation, hydrolysis, and crystallization steps. The sulfonated product is hydrolyzed, and the resulting mixture is subjected to acid precipitation, centrifugation, and washing with methanol. The final product is obtained through crystallization .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like sulfuric acid or nitric acid.

Major Products:

Oxidation: Oxidation typically yields quinones or carboxylic acids.

Reduction: Reduction can produce hydroxybenzyl alcohols.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives like nitro or sulfonic acids

Scientific Research Applications

Chemical Properties and Structure

3,5-DHBA is characterized by a benzene ring with two hydroxyl groups at the 3 and 5 positions and a carboxylic acid group. Its structure contributes to its reactivity and functionality in diverse applications.

1.1. Biomarker for Dietary Intake

3,5-DHBA is recognized as a potential biomarker for the intake of whole grains, particularly wheat and rye. It is a primary metabolite of alkylresorcinols, which are phenolic compounds found in high concentrations in the bran of these cereals. Studies have shown that urinary excretion levels of 3,5-DHBA correlate with whole grain consumption, making it a useful indicator in nutritional epidemiology .

Table 1: Urinary Excretion of 3,5-DHBA

| Study | Population | Whole Grain Intake | Urinary Excretion of 3,5-DHBA |

|---|---|---|---|

| 12 Volunteers | Consumed WG bread | Measured over 32 hours | |

| General Population | Varied diets | Correlation with dietary intake |

1.2. Metabolic Regulation

Research indicates that 3,5-DHBA plays a role in metabolic regulation by activating the hydroxycarboxylic acid receptor 1 (HCA1). This activation inhibits lipolysis in adipocytes, suggesting potential therapeutic applications for managing dyslipidemia and obesity .

Case Study: HCA1 Activation

- Objective: Investigate the effects of 3,5-DHBA on lipolysis.

- Findings: Demonstrated an EC50 of approximately 150 μM for inhibiting lipolysis in wild-type mouse adipocytes but not in HCA1-deficient cells .

2.1. Sensing and Detection

3,5-DHBA has been utilized in the development of selective probes for detecting neurotransmitters such as dopamine (DA). The compound's unique properties allow for ratiometric fluorescence variations that enhance sensitivity and selectivity in DA detection .

Table 2: Detection Methods Using 3,5-DHBA Probes

| Methodology | Target Compound | Sensitivity | Selectivity |

|---|---|---|---|

| Ratiometric Fluorescence | Dopamine (DA) | High | Selective over analogues |

3.1. Nanocrystal Development

In materials science, 3,5-DHBA has been employed to cap luminescent nanocrystals such as CaF2:Tb3+. These nanocrystals exhibit enhanced luminescent properties due to the presence of 3,5-DHBA, which can be utilized in various optical applications .

Case Study: Luminescent Nanocrystals

- Objective: Synthesize CaF2:Tb3+ nanocrystals using 3,5-DHBA.

- Outcome: Improved luminescence properties suitable for sensor applications.

Health Benefits and Therapeutic Potential

Research suggests that phenolic acids like 3,5-DHBA may have health benefits related to antioxidant activity and anti-inflammatory effects. These properties are particularly relevant in the context of chronic diseases such as obesity and diabetes .

Table 3: Potential Health Benefits of 3,5-DHBA

| Benefit | Mechanism |

|---|---|

| Antioxidant Activity | Scavenging free radicals |

| Anti-inflammatory Effects | Modulating inflammatory pathways |

Mechanism of Action

3,5-Dihydroxybenzoic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Mechanism: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.

p-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory properties.

Gentisic Acid: Known for its analgesic and anti-inflammatory effects.

Gallic Acid: Used in the food industry as an antioxidant and in the pharmaceutical industry for its therapeutic properties.

Uniqueness of 3,5-Dihydroxybenzoic Acid: this compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its ability to act as a biomarker for whole grain intake and its involvement in neurogenesis highlight its unique applications in nutritional and neurological research .

Biological Activity

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as alpha-resorcylic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

- Chemical Formula : C₇H₆O₄

- Molecular Weight : 154.12 g/mol

- CAS Number : 99-05-4

3,5-DHBA is classified as a hydroxybenzoic acid derivative, characterized by the presence of two hydroxyl groups at the 3 and 5 positions of the benzene ring. This structural configuration contributes to its biological activities.

Biological Activity Overview

3,5-DHBA exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key findings include:

- Agonistic Activity : 3,5-DHBA acts as a selective agonist for hydroxycarboxylic acid receptor 1 (HCA1 or GPR81), with an effective concentration (EC50) of approximately 150 μM. This interaction inhibits lipolysis in adipocytes, suggesting a potential role in managing lipid metabolism and dyslipidemia .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Neurotransmitter Detection : Recent studies have explored the use of 3,5-DHBA-based probes for selective dopamine detection. The compound's carboxy substitution enhances the reaction kinetics and thermodynamics necessary for sensitive analysis .

HCA1 Receptor Agonism

The activation of HCA1 by 3,5-DHBA leads to:

- Inhibition of lipolysis in adipocytes.

- Potential modulation of glucose metabolism due to lactate signaling pathways .

This mechanism suggests that 3,5-DHBA could be beneficial in conditions like obesity and metabolic syndrome by promoting fat storage and reducing circulating free fatty acids.

Antioxidant Mechanism

The antioxidant properties of 3,5-DHBA are attributed to its ability to scavenge free radicals and chelate metal ions. This activity can mitigate cellular damage caused by oxidative stress .

Study on Alkylresorcinol Metabolites

A study investigated the pharmacokinetics of alkylresorcinol metabolites, including 3,5-DHBA. Participants consuming whole-grain wheat showed increased urinary excretion of 3,5-DHBA, suggesting its potential as a biomarker for dietary intake . This finding emphasizes the role of dietary components in influencing metabolic pathways.

Dopamine Detection Probes

Research highlighted the development of 3,5-DHBA-based probes for selective dopamine detection. The probes exhibited high selectivity over other neurotransmitter analogues due to the unique chemical reactivity facilitated by the compound’s structure. This application is significant for neurological research and diagnostics .

Comparative Analysis Table

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| HCA1 Agonism | Inhibition of lipolysis | Treatment of dyslipidemia |

| Antioxidant Activity | Scavenging free radicals | Protection against oxidative stress |

| Dopamine Detection | Selective recognition | Neurological diagnostics |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for distinguishing 3,5-DHBA from its structural isomers?

To differentiate 3,5-DHBA from isomers (e.g., 2,4-DHBA or 2,6-DHBA), use a combination of NMR spectroscopy (notably and ) and mass spectrometry . The distinct aromatic proton splitting patterns in -NMR (e.g., two equivalent meta-protons at δ 6.3–6.5 ppm) and unique molecular ion peaks in high-resolution mass spectrometry (exact mass: 154.03425) provide unambiguous identification . Infrared (IR) spectroscopy can further confirm hydroxyl and carboxylic acid functional groups (O-H stretch at ~2500–3300 cm, C=O at ~1680 cm).

Q. How can 3,5-DHBA be synthesized efficiently in a laboratory setting?

A common method involves Kolbe-Schmitt carboxylation of resorcinol (1,3-dihydroxybenzene) using supercritical CO under alkaline conditions. Alternative routes include hydrolysis of 3,5-dihydroxybenzonitrile with concentrated HCl or enzymatic pathways using microbial strains (e.g., Pseudomonas spp.) . Purity can be enhanced via recrystallization from ethanol/water mixtures (yield: ~75–85%) .

Q. What are the primary applications of 3,5-DHBA in pharmacological research?

Its structural similarity to salicylic acid makes it a candidate for studying anti-inflammatory and analgesic mechanisms. Researchers use it as a precursor for synthesizing bioactive derivatives (e.g., esters, amides) or as a ligand in metal complexes for catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 3,5-DHBA metabolite levels across dietary biomarker studies?

Discrepancies arise from variations in hydrolysis protocols (e.g., β-glucuronidase treatment duration) and analytical methods (HPLC vs. LC-MS). Standardize sample preparation by including enzymatic hydrolysis controls and validate results using isotopically labeled internal standards (e.g., -3,5-DHBA). Cross-validate findings with food frequency questionnaires to correlate urinary excretion with dietary intake .

Q. What experimental strategies optimize crystallization of 3,5-DHBA to avoid solvate formation?

Traditional solution crystallization often yields hydrates. Use solvent-free methods like sublimation (140–160°C under vacuum) or melt crystallization (slow cooling from 220°C) to obtain anhydrous polymorphs. Characterize crystal forms via X-ray diffraction and thermal analysis (DSC/TGA) to confirm phase purity .

Q. How does 3,5-DHBA influence neurogenesis, and what mechanistic insights exist?

In vivo studies show 3,5-DHBA synergizes with quercetin to enhance neural precursor cell proliferation (e.g., in hippocampal regions). Mechanistically, it activates the PI3K/Akt pathway and upregulates BDNF expression. Experimental designs should include neurosphere assays and knockout models to isolate its effects from co-occurring phytochemicals .

Q. What electrochemical properties make 3,5-DHBA suitable for redox studies?

Its reduction potential (E) of ~5.3 V vs. SHE in aqueous solutions enables participation in one-electron transfer reactions . Use cyclic voltammetry (pH 7.4, glassy carbon electrode) to study its antioxidant behavior. Compare with analogs (e.g., 3,4-DHBA) to assess substituent effects on radical scavenging .

Q. Methodological Notes

- Analytical Workflows : For metabolite quantification, employ LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) and MRM transitions (m/z 153→109) .

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust CO pressure in carboxylation reactions to minimize dihydroxybenzene byproducts .

- Neurogenesis Assays : Use BrdU/EdU labeling in murine models to quantify cell proliferation, paired with immunohistochemistry for neuronal markers (e.g., DCX, NeuN) .

Properties

IUPAC Name |

3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMGAFJOZZIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145639-71-0 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145639-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059184 | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-10-5 | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIHYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WC5LMO6L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.